

A Comparative Guide to the Certification of Propyl Phenylacetate as a Reference Standard

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Compound of Interest

Compound Name: *Propyl phenylacetate*

Cat. No.: *B1585323*

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This guide provides a comprehensive comparison of the analytical methodologies and data required for the certification of **propyl phenylacetate** as a reference standard. Adherence to rigorous analytical practices is paramount for ensuring the identity, purity, and overall quality of reference standards, which are critical for obtaining accurate and reproducible results in research and development.

Introduction to Propyl Phenylacetate and Reference Standards

Propyl phenylacetate (CAS No. 4606-15-9) is an ester with a characteristic sweet, honey-like, floral aroma.^{[1][2]} It is used as a flavoring and fragrance agent. In the pharmaceutical and scientific research sectors, the availability of a highly purified and well-characterized **propyl phenylacetate** reference standard is essential for various applications, including:

- Identification and quantification: As a standard for comparison in chromatographic and spectroscopic analyses.
- Method validation: To assess the performance of analytical methods.
- Impurity profiling: To identify and quantify impurities in test samples.

The certification of a chemical as a reference standard involves a thorough characterization to confirm its chemical structure and determine its purity with a high degree of accuracy.[3]

Comparative Analysis of Analytical Techniques for Certification

The certification of a **propyl phenylacetate** reference standard relies on a combination of analytical techniques to provide a comprehensive assessment of its identity and purity. The following table summarizes the key methods and their specific roles in the certification process.

Analytical Technique	Parameter Measured	Typical Specification	Alternative/Complementary Methods
Identity Tests			
Nuclear Magnetic Resonance (NMR) Spectroscopy	Confirms the molecular structure by analyzing the chemical environment of ^1H and ^{13}C nuclei.	Spectrum conforms to the structure of propyl phenylacetate.	Infrared (IR) Spectroscopy, Mass Spectrometry (MS)
Mass Spectrometry (MS)	Determines the molecular weight and fragmentation pattern, confirming the molecular formula ($\text{C}_{11}\text{H}_{14}\text{O}_2$). [4] [5]	Molecular ion peak consistent with the expected mass.	High-Resolution Mass Spectrometry (HRMS) for elemental composition.
Infrared (IR) Spectroscopy	Identifies characteristic functional groups (e.g., ester carbonyl, aromatic ring).	Spectrum shows characteristic absorption bands.	NMR Spectroscopy
Purity Assessment			
Gas Chromatography (GC) with Flame Ionization Detection (FID)	Quantifies the main component and organic impurities.	Purity $\geq 99.5\%$ (area %)	High-Performance Liquid Chromatography (HPLC)
Quantitative NMR (qNMR)	Provides an absolute purity value by comparing the analyte signal to a certified internal standard. [3] [6] [7] [8] [9]	Purity $\geq 99.5\%$ (w/w)	Mass Balance (summation of all impurities)
Specific Impurity and Residue Analysis			

Karl Fischer Titration	Determines the water content. [10] [11] [12]	$\leq 0.1\%$ (w/w)	Loss on Drying (less specific)
Inductively Coupled Plasma (ICP)-MS or -OES	Quantifies residual inorganic elemental impurities.	Varies by element (typically ppm levels)	Atomic Absorption Spectroscopy (AAS)
Headspace GC	Measures residual solvents from the synthesis and purification process.	Conforms to ICH Q3C limits	Thermogravimetric Analysis (TGA)

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of the certification process. Below are representative protocols for key analytical techniques.

Gas Chromatography (GC-FID) for Purity Determination

Objective: To determine the purity of **propyl phenylacetate** and quantify organic impurities.

Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 μ m film thickness.

Chromatographic Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/minute to 280 °C.

- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium, constant flow of 1.0 mL/min.
- Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

- Accurately weigh approximately 50 mg of the **propyl phenylacetate** reference standard into a 10 mL volumetric flask.
- Dissolve and dilute to volume with high-purity acetone.

Data Analysis:

- The purity is calculated based on the area percent of the **propyl phenylacetate** peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) for Absolute Purity

Objective: To determine the absolute purity (w/w %) of **propyl phenylacetate** using an internal standard.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Materials:

- **Propyl phenylacetate** sample.
- Certified internal standard (e.g., maleic acid, dimethyl sulfone).
- Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

- Accurately weigh about 20 mg of the **propyl phenylacetate** sample and 10 mg of the certified internal standard into a vial.

- Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
- Integrate a well-resolved signal of **propyl phenylacetate** and a signal of the internal standard.

Calculation: The purity of **propyl phenylacetate** is calculated using the following formula:

$$\text{Purity (\% w/w)} = (I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{sample}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{sample}}) * P_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the internal standard
- IS = Internal Standard

Karl Fischer Titration for Water Content

Objective: To determine the water content in the **propyl phenylacetate** reference standard.

Instrumentation:

- Coulometric or volumetric Karl Fischer titrator.

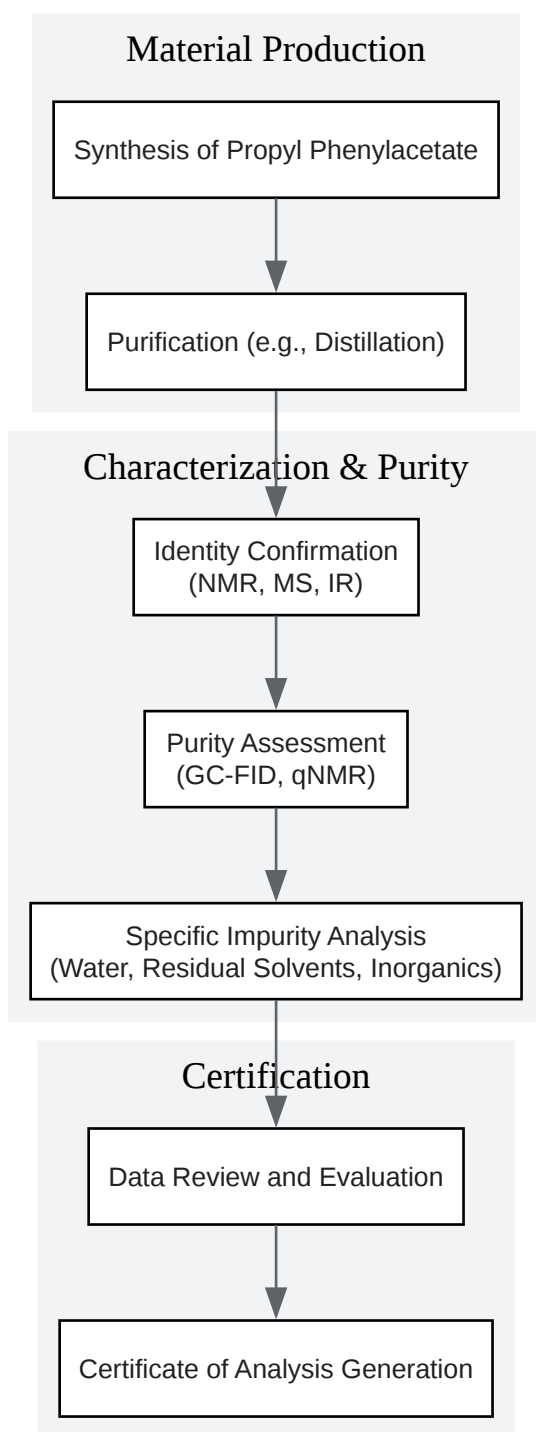
Procedure:

- Standardize the Karl Fischer reagent with a certified water standard.
- Accurately weigh a suitable amount of the **propyl phenylacetate** sample and introduce it into the titration vessel.
- Titrate the sample until the endpoint is reached.
- The instrument software will calculate the water content in percentage or ppm.

Visualization of Workflows and Pathways

Certification Workflow

The following diagram illustrates the logical workflow for the certification of a chemical reference standard.



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Caption: Workflow for the certification of a reference standard.

Analytical Workflow for GC-FID Purity Assessment

This diagram outlines the steps involved in determining the purity of **propyl phenylacetate** using Gas Chromatography with Flame Ionization Detection.



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Caption: GC-FID analytical workflow for purity determination.

Conclusion

The certification of **propyl phenylacetate** as a reference standard is a multi-faceted process that requires the application of various orthogonal analytical techniques. A combination of spectroscopic methods for identity confirmation and chromatographic and titrimetric methods for purity and impurity assessment is essential. This guide provides a framework for understanding the critical parameters and methodologies involved, ensuring that the resulting reference standard is of the highest quality and suitable for its intended use in research and development.

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